molecular formula C24H32N4O9 B13725980 Thalidomide-5-(PEG4-amine)

Thalidomide-5-(PEG4-amine)

Cat. No.: B13725980
M. Wt: 520.5 g/mol
InChI Key: AIKJHBDQEUGOPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-amine) is synthesized by reacting thalidomide with a PEG4 derivative containing a terminal amine group. The reaction typically involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of Thalidomide-5-(PEG4-amine) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent contamination .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H32N4O9/c25-5-7-34-9-11-36-13-14-37-12-10-35-8-6-26-21(30)16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31)

InChI Key

AIKJHBDQEUGOPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

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